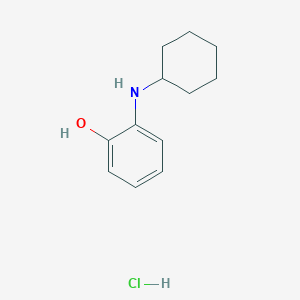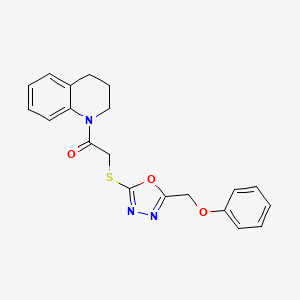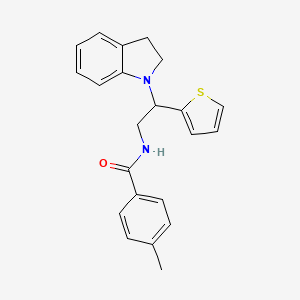
N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, and a pyrrole ring attached to a butanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2,6-difluorobenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Attachment of the Pyrrole Ring: The benzyl intermediate is then reacted with a pyrrole derivative under conditions that facilitate the formation of the N-(2,6-difluorobenzyl)pyrrole.
Formation of the Butanamide Chain: The final step involves the reaction of the N-(2,6-difluorobenzyl)pyrrole with a butanoyl chloride or a similar reagent to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action of N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The fluorine atoms and the pyrrole ring contribute to its binding affinity and specificity. The compound may inhibit enzymes or modulate receptor activity by interacting with active sites or binding pockets, thereby affecting downstream signaling pathways.
類似化合物との比較
Similar Compounds
N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide: can be compared with other benzyl-substituted pyrrole derivatives.
N-(2,6-dichlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide: Similar structure but with chlorine atoms instead of fluorine.
N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)pentanamide: Similar structure but with a pentanamide chain instead of butanamide.
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity. These characteristics make it a valuable compound for various applications, distinguishing it from its analogs.
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O/c16-13-5-3-6-14(17)12(13)11-18-15(20)7-4-10-19-8-1-2-9-19/h1-3,5-6,8-9H,4,7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPKJEBZPFHOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)
![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE](/img/structure/B2651640.png)

![ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2651643.png)




![4,6-dimethyl-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2651651.png)
![phenyl N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamate](/img/structure/B2651654.png)

